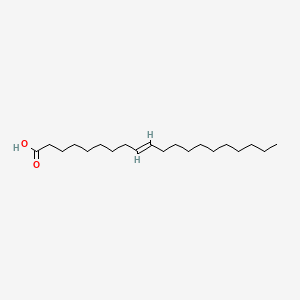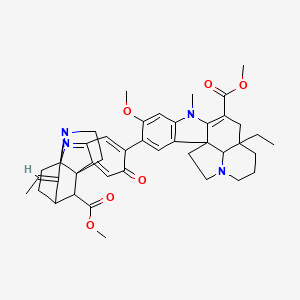
Gadelaidic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gadelaidic acid is a long-chain fatty acid with the chemical formula C19H37COOH. It is an icosenoic acid characterized by a trans-double bond at position 9. This compound is a colorless oily solid and is known for its hydrophobic nature, making it practically insoluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of gadelaidic acid typically involves the isomerization of oleic acid. This process can be achieved through various methods, including catalytic hydrogenation followed by dehydrogenation. The reaction conditions often involve the use of metal catalysts such as palladium or platinum under controlled temperature and pressure .
Industrial Production Methods
In an industrial setting, this compound can be produced through the partial hydrogenation of vegetable oils. This method involves the use of nickel catalysts at elevated temperatures and pressures to achieve the desired trans-configuration of the double bond .
Análisis De Reacciones Químicas
Types of Reactions
Gadelaidic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, including aldehydes and ketones.
Reduction: The reduction of this compound typically results in the formation of saturated fatty acids.
Substitution: Substitution reactions involving this compound can lead to the formation of esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is commonly used.
Substitution: Reagents such as alcohols and amines are used under acidic or basic conditions to form esters and amides.
Major Products Formed
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
Gadelaidic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the behavior of trans-fatty acids in various chemical reactions.
Biology: Investigated for its effects on cellular processes and membrane fluidity.
Medicine: Studied for its potential role in inhibiting carcinogenesis caused by certain chemical agents.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which gadelaidic acid exerts its effects involves its interaction with cellular membranes. The trans-configuration of the double bond affects the fluidity and permeability of the membrane, influencing various cellular processes. This compound can also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Elaidic acid: Another trans-fatty acid with a similar structure but differing in the position of the double bond.
Oleic acid: A cis-fatty acid with a similar carbon chain length but with a cis-configuration of the double bond.
Linoleic acid: A polyunsaturated fatty acid with two cis-double bonds at different positions.
Uniqueness
Gadelaidic acid is unique due to its specific trans-configuration at position 9, which imparts distinct chemical and physical properties. This configuration influences its reactivity and interaction with biological membranes, making it a valuable compound for various research applications .
Propiedades
Número CAS |
506-31-0 |
|---|---|
Fórmula molecular |
C20H38O2 |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
icos-9-enoic acid |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h11-12H,2-10,13-19H2,1H3,(H,21,22) |
Clave InChI |
LQJBNNIYVWPHFW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC=CCCCCCCCC(=O)O |
SMILES isomérico |
CCCCCCCCCC/C=C/CCCCCCCC(=O)O |
SMILES canónico |
CCCCCCCCCCC=CCCCCCCCC(=O)O |
melting_point |
23.0 °C |
| 506-31-0 | |
Descripción física |
Liquid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[6-(2,4-Dichlorophenyl)-4-methyl-2-oxo-5-phenylmethoxycarbonyl-1,6-dihydropyrimidin-3-yl]butanoic acid](/img/structure/B1233214.png)

![(4aE,6R,7R,8S,14aS)-3-methoxy-6,7-dimethyl-1,2-dioxo-2,6,7,8-tetrahydro-1H-10,12,13-trioxabenzo[1,8]cycloocta[1,2,3-cd]-as-indacen-8-yl rel-(2Z)-2-methylbut-2-enoate](/img/structure/B1233219.png)
![2-(4-cyanophenyl)-N-[(1S,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1,2,4-triazol-1-yl)propyl]-4-methyl-thiazole-5-carboxamide](/img/structure/B1233220.png)








